molecular formula C9H11FN2 B13603169 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B13603169
M. Wt: 166.20 g/mol
InChI Key: DMDVEPGRYFMYLK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative The presence of both fluorine and pyrrolidine groups in its structure imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, organometallic reagents.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Fluoro-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of fluorine and pyrrolidine groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

2-fluoro-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2

InChI Key

DMDVEPGRYFMYLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)F

Origin of Product

United States

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